molecular formula C15H13BrN4O2 B7981842 4-bromo-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

4-bromo-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B7981842
M. Wt: 361.19 g/mol
InChI Key: JKGAVELVUUWANX-UHFFFAOYSA-N
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Description

4-Bromo-3',5'-dimethyl-1',1'H-3,4'-bipyrazole-5-carboxylic acid is a complex organic compound characterized by its bromine, methyl, phenyl, and carboxylic acid functional groups. This compound belongs to the class of bipyrazoles, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3',5'-dimethyl-1',1'H-3,4'-bipyrazole as the core structure.

  • Bromination: Bromination of the bipyrazole core is achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.

  • Carboxylation: The carboxylic acid group is introduced through a reaction with carbon monoxide (CO) and a suitable catalyst under high pressure and temperature conditions.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires specialized reactors and precise control of reaction conditions to handle the hazardous chemicals involved.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine site using nucleophiles like sodium iodide (NaI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, alkaline conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaI, acetone solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of iodides or other halides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive compound, with applications in studying enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the bipyrazole core.

  • 1H-Pyrazole, 4-bromo-: A simpler pyrazole derivative with bromine substitution.

Uniqueness: The presence of the bipyrazole core and additional methyl and phenyl groups make this compound unique, providing it with distinct chemical and biological properties compared to its simpler counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

4-bromo-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-8-11(13-12(16)14(15(21)22)18-17-13)9(2)20(19-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAVELVUUWANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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